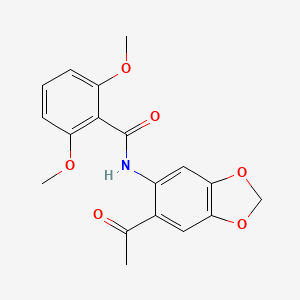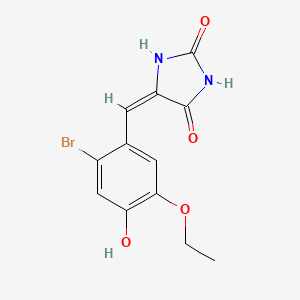
5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-2,4-imidazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to the family of imidazolidinediones, characterized by a core imidazolidinedione ring structure and functionalized with various substituents that influence its physical, chemical, and molecular properties. These compounds have garnered attention due to their diverse biological activities and potential applications in various fields of chemistry and pharmacology.
Synthesis Analysis
Synthesis of imidazolidinedione derivatives typically involves the formation of the core imidazolidinedione ring followed by the introduction of substituents through various chemical reactions. The title compound's synthesis may involve condensation reactions between corresponding aldehydes and urea derivatives, followed by bromination and ethoxylation to introduce the specific substituents on the benzylidene ring.
Molecular Structure Analysis
The molecular structure of imidazolidinedione derivatives, including the title compound, often exhibits coplanarity between the imidazolidinedione ring and the substituted benzylidene moiety. This structural feature can influence the compound's electronic distribution and intermolecular interactions, significantly impacting its chemical reactivity and physical properties. The crystal structure analysis can reveal details about hydrogen bonding and van der Waals interactions, stabilizing the molecular arrangement in the solid state.
Chemical Reactions and Properties
Imidazolidinedione derivatives undergo various chemical reactions, including nucleophilic addition, condensation, and substitution reactions, influenced by the electron-withdrawing or donating nature of the substituents on the benzylidene ring. The presence of a bromo and ethoxy group on the benzylidene moiety can further participate in reactions, providing avenues for further functionalization or cross-coupling reactions.
Physical Properties Analysis
The physical properties, such as melting point, solubility, and crystallinity, of imidazolidinedione derivatives are crucial for their application and handling. These properties are affected by the compound's molecular structure, intermolecular interactions, and the nature of substituents. Detailed analysis can provide insights into the material's suitability for various applications.
Chemical Properties Analysis
The chemical properties of imidazolidinedione derivatives are defined by their reactivity, stability, and interaction with other molecules. The electronic structure, influenced by the substituents, dictates the compound's acidity, basicity, and nucleophilicity. Understanding these properties is essential for predicting the compound's behavior in chemical reactions and its interactions in biological systems.
For detailed insights and specific methodologies related to the synthesis, structure, and properties of similar compounds, refer to studies on imidazolidinediones and their derivatives in scientific journals such as Acta Crystallographica Section C-crystal Structure Communications (Simone et al., 1995), Journal of Chemical Crystallography (Zhu & Qiu, 2011), and Journal of Heterocyclic Chemistry (Popov-Pergal et al., 2010).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(5E)-5-[(2-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O4/c1-2-19-10-4-6(7(13)5-9(10)16)3-8-11(17)15-12(18)14-8/h3-5,16H,2H2,1H3,(H2,14,15,17,18)/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAITIQLQYYZFN-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=C2C(=O)NC(=O)N2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C(=C1)/C=C/2\C(=O)NC(=O)N2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-({4-[2-fluoro-4-(methylsulfonyl)phenyl]-1-piperazinyl}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5585959.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[4-(methylthio)benzylidene]acetohydrazide](/img/structure/B5585965.png)

![2-methyl-4-[3-(4-thiomorpholinylcarbonyl)phenyl]-2-butanol](/img/structure/B5585988.png)
![2-[(2-methoxyphenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5585990.png)
![1,3,4,6,8-pentamethyl-5-phenylhexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B5586003.png)
![3-({1-[(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]pyrrolidin-3-yl}methyl)benzamide](/img/structure/B5586010.png)

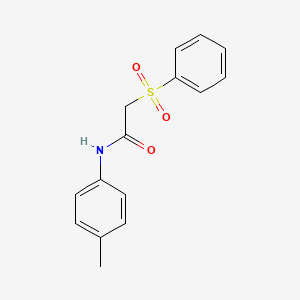
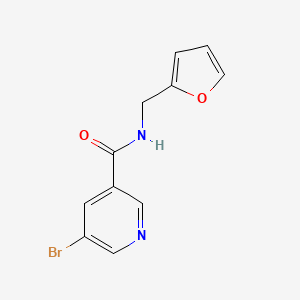
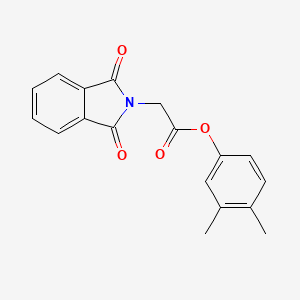
![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]piperidine](/img/structure/B5586041.png)
![methyl 4-(2-{[3-(4-methylphenyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate](/img/structure/B5586054.png)
